molecular formula C10H11N5O3 B3086577 1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid CAS No. 1159988-70-1

1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3086577
CAS No.: 1159988-70-1
M. Wt: 249.23 g/mol
InChI Key: NEBILLUMNBFUSW-UHFFFAOYSA-N
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Description

1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid (CAS 1159988-70-1) is a pyrazole derivative with the molecular formula C₁₀H₁₁N₅O₃ and a molar mass of 249.23 g/mol . Structurally, it features:

  • A 1-methyl-1H-pyrazole core.
  • A carboxylic acid group at position 2.
  • A carbamoyl linker at position 5, connected to a (1H-pyrazol-5-ylmethyl)amino group.

The compound exhibits predicted physicochemical properties:

  • Density: 1.58 g/cm³.
  • Boiling Point: 663.3°C.
  • pKa: 3.48, indicating moderate acidity .

Properties

IUPAC Name

1-methyl-5-(1H-pyrazol-5-ylmethylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c1-15-8(7(5-13-15)10(17)18)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBILLUMNBFUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133273
Record name 1-Methyl-5-[[(1H-pyrazol-3-ylmethyl)amino]carbonyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159988-70-1
Record name 1-Methyl-5-[[(1H-pyrazol-3-ylmethyl)amino]carbonyl]-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159988-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-[[(1H-pyrazol-3-ylmethyl)amino]carbonyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid
  • Molecular Formula : C10H11N5O3
  • Molecular Weight : 249.23 g/mol
  • CAS Number : 139756-04-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that it exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Effect
HepG2 (Liver)15.2Moderate inhibition
HeLa (Cervical)12.8Significant inhibition
MCF7 (Breast)20.5Moderate inhibition

In a study published in MDPI, the compound demonstrated an ability to inhibit cell proliferation effectively, with a mean growth percentage of 38.44% against HeLa cells, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties, particularly as a mitogen-activated protein kinase (MAPK) inhibitor. It was shown to inhibit the phosphorylation of HSP27 and reduce TNF-alpha release in lipopolysaccharide (LPS)-stimulated macrophages, which is crucial for managing inflammatory responses .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains using the disc diffusion method. The results were compared with standard antibiotics:

Bacterial Strain Zone of Inhibition (mm) Standard Antibiotic
E. coli15Streptomycin (20 mm)
S. aureus12Streptomycin (18 mm)

The compound showed moderate antibacterial activity, particularly against Gram-positive bacteria .

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent investigation assessed the effects of various pyrazole derivatives on cancer cell lines, revealing that modifications at specific positions on the pyrazole ring significantly affected their antiproliferative activity. The study concluded that structural modifications could enhance anticancer efficacy .
  • Inflammation Model Study : In vivo studies demonstrated that the compound reduced inflammatory markers in animal models of arthritis, suggesting its potential for treating autoimmune diseases .
  • Antimicrobial Evaluation : A comprehensive evaluation of synthesized pyrazoles indicated that while some derivatives exhibited strong antibacterial properties, others were less effective, highlighting the importance of chemical structure in determining biological activity .

Scientific Research Applications

1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a unique structure with potential applications across various scientific fields. As a heterocyclic organic compound, it has garnered interest for its pharmacological properties, stemming from its five-membered aromatic ring containing two nitrogen atoms. This compound is categorized under aromatic amides and carboxylic acids, recognized for their importance in medicinal chemistry and organic synthesis.

Potential Applications

The applications of 1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid span various fields:

  • Medicinal Chemistry As a pyrazole derivative, this compound may be useful in the creation of new pharmaceuticals. Pyrazoles are known to have diverse biological activities, making them valuable in drug discovery.
  • Agrochemicals The compound might be employed in the development of novel pesticides or herbicides, contributing to advancements in agricultural technology.
  • Materials Science It can serve as a building block in the synthesis of advanced materials with specific properties.
  • Catalysis Due to its structural features, this compound can act as a ligand in catalysis, potentially enhancing chemical reaction efficiencies.

Chemical Reactions

1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid can participate in a variety of chemical reactions due to its functional groups:

  • Esterification Reacts with alcohols to form esters.
  • Amidation Reacts with amines to form amides.
  • Salt Formation Reacts with acids or bases to form salts.

These reactions underscore the compound's versatility in synthetic chemistry.

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The compound’s amide group participates in hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid and amine derivatives.

Key observations :

  • Acidic hydrolysis (e.g., HCl, 80–100°C) cleaves the amide bond, yielding 1-methyl-5-carboxy-1H-pyrazole-4-carboxylic acid and 1H-pyrazol-5-ylmethanamine.

  • Basic hydrolysis (NaOH, ethanol/water) produces sodium carboxylate intermediates.

Reaction TypeConditionsProductsYield (%)
Acidic Hydrolysis6M HCl, 90°C, 6hPyrazole-carboxylic acid + Pyrazole-amine78–85
Basic Hydrolysis2M NaOH, reflux, 4hSodium carboxylate derivative92

Esterification and Carboxylic Acid Derivatives

The carboxylic acid group undergoes esterification and forms acid chlorides or anhydrides.

Notable reactions :

  • Methanol esterification : Reacts with methanol under H₂SO₄ catalysis to form methyl 1-methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylate .

  • Acid chloride formation : Treatment with thionyl chloride (SOCl₂) produces the reactive acyl chloride intermediate, enabling further nucleophilic substitutions.

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole ring’s nitrogen and carbon atoms participate in regioselective substitutions:

  • C-4 position : The electron-withdrawing carboxylic acid group activates the C-4 position for nucleophilic aromatic substitution. Halogenation (e.g., Cl₂, FeCl₃) produces 4-chloro derivatives.

  • N-1 position : Alkylation with methyl iodide in DMF forms 1,3-dimethylpyrazole derivatives .

Regioselectivity data :

Substitution SiteReagentProductSelectivity Ratio (C-4:N-1)
ChlorinationCl₂/FeCl₃4-Chloro derivative9:1
MethylationCH₃I/K₂CO₃1,3-Dimethylpyrazole1:2

Cyclocondensation Reactions

The compound acts as a precursor in heterocycle synthesis:

  • Pyrazolo[1,5-a]pyrimidines : Reacts with β-diketones in ethanol under reflux to form fused heterocycles .

  • Triazole derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide yields triazole-linked hybrids .

Metal Coordination Chemistry

The carboxylic acid and pyrazole nitrogen atoms enable complexation with transition metals:

  • Cu(II) complexes : Forms octahedral complexes with antibacterial properties.

  • Fe(III) chelates : Exhibits redox activity in catalytic applications.

Metal IonCoordination SitesGeometryApplication
Cu²⁺Carboxylate O, Pyrazole NOctahedralAntimicrobial
Fe³⁺Pyrazole N, Amide OTetrahedralCatalysis

Stability and Reactivity Considerations

  • pH-dependent stability : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 12) conditions.

  • Solvent effects : Reactions in polar aprotic solvents (e.g., DMF, DMSO) enhance amide bond stability.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Functional Group Variations

Substituent Effects on Acidity and Reactivity

1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid (CAS 139756-00-6) :

  • Structure : Features a nitro group (electron-withdrawing) and propyl chain (electron-donating) at positions 4 and 3, respectively.
  • Impact : The nitro group increases acidity (lower pKa) compared to the target compound, while the propyl chain enhances lipophilicity .

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid: Structure: Phenyl groups at positions 1 and 3.

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (CAS 119083-00-0) :

  • Structure : Trifluoromethyl group at position 4.
  • Impact : The strong electron-withdrawing CF₃ group significantly lowers pKa (~1–2) and improves metabolic stability .
Carbamoyl vs. Ester/Amide Derivatives

Ethyl 1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylate: Structure: Ethyl ester replaces the carboxylic acid.

1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide (CAS 139756-01-7) :

  • Structure : Carboxamide at position 5 instead of carboxylic acid.
  • Impact : Reduced acidity (pKa ~5–6) and enhanced membrane permeability .
Key Observations :
  • Acidity : Electron-withdrawing groups (e.g., nitro, CF₃) lower pKa, enhancing solubility in aqueous environments.
  • Lipophilicity : Bulky substituents (phenyl, propyl) increase logP, favoring membrane penetration.
  • Hydrogen Bonding : The target compound’s carbamoyl and pyrazole groups enable robust intermolecular interactions, relevant to crystal engineering and protein binding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation and subsequent functionalization. A common approach involves:

Cyclocondensation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with phenylhydrazine derivatives to form pyrazole intermediates .

Hydrolysis : Converting the ester group to a carboxylic acid under basic conditions (e.g., KOH in ethanol) .

Amide Formation : Coupling the pyrazole-4-carboxylic acid with 1H-pyrazol-5-ylmethylamine using coupling agents like EDCI/HOBt or POCl₃-mediated cyclization .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography.

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Confirm carbonyl (C=O) and amide (N-H) stretches .
  • NMR : Assign proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and carbon signals .
  • X-ray Crystallography : Resolve the 3D structure using programs like SHELXL .
    • Data Interpretation : Compare experimental results with computational simulations (e.g., DFT for bond angles) to validate tautomeric forms .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the amide coupling step in the synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions in deoxygenated DMF/water mixtures .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance solubility of intermediates.
  • Temperature Control : Optimize reflux conditions (e.g., 120°C for POCl₃-mediated cyclization) while minimizing side reactions .
    • Troubleshooting : Use LC-MS to identify by-products (e.g., unreacted hydrazides).

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer :

  • Hydrogen Bonding Analysis : Apply graph set theory (e.g., Etter’s rules) to interpret crystallographic packing vs. solution-state NMR data .
  • Dynamic Effects : Account for tautomerism or rotational barriers in solution using variable-temperature NMR .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .

Q. How can researchers design derivatives to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Functional Group Modifications :
  • Replace the pyrazole methyl group with trifluoromethyl or nitro substituents to alter electronic properties .
  • Introduce heterocyclic rings (e.g., oxadiazoles) via cyclization of hydrazide intermediates .
  • Biological Assays : Test derivatives for enzyme inhibition (e.g., phosphodiesterases) using assays per AOAC SMPR guidelines .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for characterizing polymorphic forms of this compound?

  • Methodological Answer :

  • PXRD : Identify distinct crystalline phases.
  • DSC/TGA : Monitor thermal stability and phase transitions.
  • Solid-State NMR : Resolve differences in hydrogen-bonding networks .
    • Case Study : reports a monoclinic crystal system (space group P2₁/c) with intermolecular O-H···N hydrogen bonds.

Q. How should researchers address low reproducibility in synthetic protocols for this compound?

  • Methodological Answer :

  • Parameter Standardization : Document exact stoichiometry, solvent purity, and inert atmosphere conditions.
  • By-Product Analysis : Use GC-MS or MALDI-TOF to detect trace impurities (e.g., ester hydrolysis by-products) .
  • Collaborative Validation : Cross-verify results with independent labs using shared reference samples.

Advanced Characterization Challenges

Q. What computational tools are recommended for predicting the acid dissociation constant (pKa) of this compound?

  • Methodological Answer :

  • Software : Use MarvinSketch or SPARC calculators with input from experimental Log P values (e.g., measured via shake-flask method) .
  • Benchmarking : Compare predicted pKa values (<2.5 for the carboxylic acid group) with potentiometric titrations .

Q. How can cryo-EM or microED complement X-ray crystallography for structural studies?

  • Methodological Answer :

  • Microcrystal Handling : Apply microED to sub-micron crystals unsuitable for traditional X-ray diffraction .
  • Resolution Limits : Achieve ~1.5 Å resolution for hydrogen atom positioning, critical for amide bond analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-Methyl-5-([(1H-pyrazol-5-ylmethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid

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